Licam-C

Description

Properties

CAS No. |

75956-68-2 |

|---|---|

Molecular Formula |

C31H31N3O15 |

Molecular Weight |

685.6 g/mol |

IUPAC Name |

4-[4-[(4-carboxy-2,3-dihydroxybenzoyl)-[3-[(4-carboxy-2,3-dihydroxybenzoyl)amino]propyl]amino]butylcarbamoyl]-2,3-dihydroxybenzoic acid |

InChI |

InChI=1S/C31H31N3O15/c35-20-14(4-7-17(23(20)38)29(44)45)26(41)32-10-1-2-12-34(28(43)16-6-9-19(31(48)49)25(40)22(16)37)13-3-11-33-27(42)15-5-8-18(30(46)47)24(39)21(15)36/h4-9,35-40H,1-3,10-13H2,(H,32,41)(H,33,42)(H,44,45)(H,46,47)(H,48,49) |

InChI Key |

XPKJIQPHKHFKFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NCCCCN(CCCNC(=O)C2=C(C(=C(C=C2)C(=O)O)O)O)C(=O)C3=C(C(=C(C=C3)C(=O)O)O)O)O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

75956-68-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LICAM-C N,N',N''-tris (2,3-dihydroxy-4-carboxybenzoyl)-1,5,10-triazadecane |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Licam-C: A Potent Chelating Agent for Radionuclide Decorporation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licam-C, a synthetic polycatecholate ligand, has demonstrated significant potential as a decorporation agent for heavy metal and radionuclide contamination, particularly for actinides such as plutonium. Its chemical structure, featuring multiple catecholate groups, allows for the formation of highly stable complexes with metal ions, facilitating their excretion from the body. This technical guide provides a comprehensive overview of the chemical properties, quantitative efficacy data, and experimental protocols related to this compound, intended to support further research and development in the field of radionuclide decorporation.

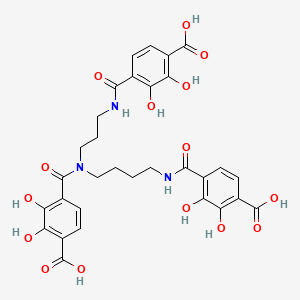

Chemical Structure of this compound

This compound is a tricatecholate ligand based on a linear polyamine backbone. Its structure is specifically designed to create a pre-organized cavity that can effectively encapsulate and bind to tetravalent metal ions like Plutonium(IV).

Systematic Name: 4-[[4-[(4-carboxy-2,3-dihydroxybenzoyl)-[3-[(4-carboxy-2,3-dihydroxybenzoyl)amino]propyl]amino]butyl]carbamoyl]-2,3-dihydroxybenzoic acid

Molecular Formula: C₃₁H₃₁N₃O₁₅

Molecular Weight: 685.6 g/mol

Chemical Structure:

Caption: 2D representation of the this compound backbone with attached catecholamide groups.

Quantitative Data: Efficacy and Stability

| Parameter | This compound | Ca-DTPA | DFOA | Radionuclide | Animal Model | Key Findings | Reference |

| Efficacy in Bone | 1 µmol/kg | 30 µmol/kg | - | Pu-238 | Rodents | This compound was as effective as a 30-fold higher dose of DTPA in removing plutonium from bone. | |

| Overall Efficacy (Pu) | Superior to DFOA | - | Inferior to this compound | Pu-238 | Rodents | This compound demonstrated greater overall efficacy in removing plutonium compared to DFOA. | |

| Overall Efficacy (Am) | Inferior to DTPA | Superior to this compound | - | Am-241 | Rodents | DTPA was more effective than this compound for the decorporation of americium. | |

| Side Effect | Increased Pu accumulation in kidneys | Not reported | Not reported | Pu-238 | Rodents | Treatment with this compound led to a significant increase in plutonium content in the kidneys. |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a general approach can be inferred from the synthesis of similar polycatecholate ligands. The synthesis would likely involve the protection of the hydroxyl and carboxyl groups of 2,3-dihydroxybenzoic acid, followed by its activation to an acyl chloride or other reactive derivative. This activated catecholate precursor would then be reacted with the polyamine backbone, 1,5,10-triazadecane (spermidine), in a stepwise manner or in a one-pot reaction under controlled conditions to form the amide linkages. The final step would involve the deprotection of the hydroxyl and carboxyl groups to yield the final this compound product. Purification would likely be achieved through chromatographic techniques.

In Vivo Evaluation of Radionuclide Decorporation Efficacy

The following is a generalized protocol for assessing the efficacy of a chelating agent like this compound in a rodent model, based on common practices in the field. This protocol should be adapted and refined based on specific experimental goals and institutional animal care and use guidelines.

Objective: To determine the effectiveness of this compound in promoting the excretion of a radionuclide (e.g., Plutonium-238) from a rodent model.

Materials:

-

This compound

-

Radionuclide solution (e.g., ²³⁸Pu citrate)

-

Saline solution (sterile)

-

Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

-

Metabolic cages for separate collection of urine and feces

-

Gamma counter or liquid scintillation counter

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Standard laboratory equipment for injections and sample handling

Experimental Workflow:

Caption: Experimental workflow for in vivo evaluation of this compound.

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

-

Group Assignment: Randomly assign animals to experimental groups (e.g., Control (saline), this compound low dose, this compound high dose, DTPA positive control). A typical group size is 6-10 animals.

-

Radionuclide Administration: Administer a known amount of the radionuclide solution to each animal. The route of administration (e.g., intravenous, inhalation, intramuscular) should be chosen to mimic the expected route of human exposure.

-

Treatment Administration: At a specified time point after radionuclide administration (e.g., 1 hour, 24 hours), administer the treatment (this compound, DTPA, or saline) to the respective groups. The route of administration for the treatment is typically intraperitoneal or intravenous.

-

Sample Collection: House the animals in metabolic cages for the duration of the study (e.g., 7 days) to allow for the separate collection of urine and feces at 24-hour intervals.

-

Euthanasia and Tissue Collection: At the end of the study period, euthanize the animals according to approved protocols. Dissect and collect key organs and tissues (e.g., liver, kidneys, femur, spleen, muscle, and remaining carcass).

-

Radioactivity Measurement: Determine the amount of radionuclide in the collected urine, feces, and tissue samples using a suitable radiation detector.

-

Data Analysis: Calculate the percentage of the administered radionuclide dose excreted and retained in each tissue for each treatment group. Compare the results from the this compound treated groups to the control and DTPA groups to determine the relative efficacy. Statistical analysis (e.g., ANOVA) should be performed to assess the significance of the observed differences.

Mechanism of Action: Chelation

The primary mechanism of action of this compound is chelation. The three catecholate groups of the this compound molecule provide a total of six oxygen donor atoms that can coordinate with a metal ion. The linear polyamine backbone provides the appropriate spacing and conformation for these catecholate groups to form a stable, cage-like structure around the metal ion. This process is illustrated conceptually below.

Caption: Conceptual diagram of Pu(IV) chelation by this compound.

The formation of the stable, water-soluble Pu(IV)-Licam-C complex prevents the plutonium from binding to biological macromolecules and facilitates its excretion from the body, primarily through the renal system.

Conclusion and Future Directions

This compound is a promising chelating agent for the decorporation of plutonium and other actinides. Its high efficacy, particularly in removing plutonium from bone, makes it a valuable candidate for further development as a medical countermeasure for radionuclide contamination. However, the observed accumulation of plutonium in the kidneys following this compound treatment warrants further investigation to understand the underlying mechanism and to develop strategies to mitigate this potential side effect. Future research should also focus on obtaining precise thermodynamic stability constants for the Pu(IV)-Licam-C complex to better predict its in vivo behavior and on developing a scalable and well-documented synthesis protocol to ensure its availability for further studies. Clinical trials would be the ultimate step to confirm its safety and efficacy in humans.

An In-depth Technical Guide to the Synthesis and Characterization of Licam-C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licam-C, systematically named N,N',N''-tris(2,3-dihydroxy-4-carboxybenzoyl)-1,5,10-triazadecane, is a synthetic catecholate-based siderophore analog. Developed in the early 1980s by Weitl, Raymond, and Durbin at Lawrence Berkeley National Laboratory, it was designed to mimic the iron-chelating properties of natural siderophores, such as enterobactin. Its primary application lies in its potent and selective chelation of actinide elements, particularly plutonium(IV) and americium(III), making it a significant compound of interest for radionuclide decorporation therapy. This guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing from foundational research in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₃₁N₃O₁₅ | [1] |

| Molecular Weight | 685.6 g/mol | [1] |

| Exact Mass | 685.17551729 Da | [1] |

| CAS Number | 75956-68-2 | [1] |

| IUPAC Name | 4-[4-[(4-carboxy-2,3-dihydroxybenzoyl)-[3-[(4-carboxy-2,3-dihydroxybenzoyl)amino]propyl]amino]butylcarbamoyl]-2,3-dihydroxybenzoic acid | [1] |

| Synonyms | N,N',N''-tris(2,3-dihydroxy-4-carboxybenzoyl)-1,5,10-triazadecane |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a protected catecholoyl precursor, the synthesis of the polyamine backbone, a coupling reaction, and a final deprotection step. The following protocols are based on the methods developed by Weitl, Raymond, and Durbin.

Experimental Protocols

1. Synthesis of Methyl-2,3-dimethoxyterephthaloyl chloride

This key intermediate provides the protected catechol functionality, preventing oxidation during the subsequent coupling reactions.

-

Step 1: Carboxylation of 2,3-dihydroxybenzoic acid. 2,3-dihydroxybenzoic acid is carboxylated to form 2,3-dihydroxyterephthalic acid.

-

Step 2: Methylation. The hydroxyl groups of 2,3-dihydroxyterephthalic acid are methylated using dimethyl sulfate to yield dimethyl 2,3-dimethoxyterephthalate.

-

Step 3: Hydrolysis. The methyl esters are hydrolyzed to give 2,3-dimethoxyterephthalic acid.

-

Step 4: Chlorination. The diacid is then treated with a chlorinating agent, such as thionyl chloride, to produce methyl-2,3-dimethoxyterephthaloyl chloride. This product is typically used immediately in the next step.

2. Synthesis of 1,5,10-Triazadecane

The polyamine backbone of this compound can be synthesized through various established methods for the preparation of linear polyamines.

3. Coupling of Methyl-2,3-dimethoxyterephthaloyl chloride and 1,5,10-Triazadecane

-

A solution of methyl-2,3-dimethoxyterephthaloyl chloride in a suitable aprotic solvent (e.g., dry tetrahydrofuran) is added dropwise to a cooled solution of 1,5,10-triazadecane and a non-nucleophilic base (e.g., triethylamine) in the same solvent.

-

The reaction mixture is stirred at room temperature overnight.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude protected this compound analog.

4. Deprotection of the Catechol Groups

-

The crude protected product is dissolved in a suitable solvent (e.g., dichloromethane).

-

A demethylating agent, such as boron tribromide (BBr₃), is added at low temperature (e.g., -78 °C).

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the careful addition of water.

-

The product, this compound, is isolated and purified.

5. Purification

-

Purification of the final product is typically achieved by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid as the mobile phase.

Synthesis Workflow

References

A Technical Guide to the Fundamental Properties of Carboxycatechol Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxycatechol ligands are a class of organic compounds characterized by the presence of both a catechol (1,2-dihydroxybenzene) moiety and a carboxylic acid group attached to the same aromatic ring. This unique structural combination confers powerful metal-chelating properties, making them subjects of intense research in coordination chemistry, medicine, and materials science. The two adjacent hydroxyl groups of the catechol unit and the nearby carboxyl group can act in concert to form highly stable, multidentate complexes with a wide range of metal ions.

Their significance is underscored by their natural occurrence in siderophores—compounds produced by bacteria to scavenge essential iron from their environment. For instance, enterochelin, a high-affinity siderophore, utilizes three 2,3-dihydroxybenzoyl units to form an exceptionally stable octahedral complex with Fe(III).[1] This biological precedent has inspired the development of synthetic carboxycatechol ligands for applications ranging from iron chelation therapy to the design of enzyme inhibitors and metal-organic frameworks. This guide provides an in-depth overview of their core chemical properties, quantitative data, experimental methodologies, and functional pathways.

Core Chemical and Physical Properties

Structure and Acidity (pKa)

The defining feature of carboxycatechol ligands is the presence of three acidic protons: one on the carboxylic acid group and one on each of the two catechol hydroxyl groups. The respective acid dissociation constants (pKa) are critical determinants of the ligand's protonation state and, consequently, its metal-binding affinity at a given pH.

-

Carboxylic Acid Proton (pKa₁): This is the most acidic proton, with pKa values typically ranging from 2.9 to 4.5.[2][3]

-

First Catechol Proton (pKa₂): The second dissociation corresponds to one of the hydroxyl groups, with pKa values generally between 8 and 10.[2][4]

-

Second Catechol Proton (pKa₃): The final proton is the least acidic, with a pKa often above 11.

At physiological pH (~7.4), the carboxylic acid is deprotonated, while the catechol hydroxyls typically remain protonated, rendering the ligand anionic and available for coordination.

Coordination Chemistry and the Chelate Effect

Carboxycatechol ligands are excellent chelating agents. The term chelate refers to a ligand that can bind to a central metal ion through two or more donor atoms simultaneously, forming a ring structure. This multi-point attachment, known as the chelate effect , results in a complex that is significantly more stable than a complex formed with analogous monodentate ligands.

Carboxycatechols typically form highly stable five- or six-membered chelate rings with metal ions, which is an entropically favorable process. The primary coordination modes involve:

-

Bidentate Catecholate Binding: The two adjacent deprotonated hydroxyl groups form a five-membered ring with the metal ion. This is the dominant binding mode.

-

Salicylate-type Binding: The deprotonated carboxylic acid and an adjacent deprotonated hydroxyl group can form a six-membered ring.

-

Tridentate Binding: In some conformations, all three groups (two hydroxyls and one carboxylate) can coordinate to a single metal center, further enhancing stability.

The high stability of these complexes, particularly with hard metal cations like Fe(III), Al(III), and Ga(III), is a hallmark of this ligand class.

Quantitative Data Summary

The following tables summarize key quantitative data for two representative carboxycatechol ligands: 2,3-dihydroxybenzoic acid (2,3-DHBA) and 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA).

Table 1: Acidity Constants (pKa) of Representative Carboxycatechol Ligands

| Ligand | pKa₁ (Carboxyl) | pKa₂ (Phenolic) | pKa₃ (Phenolic) | Reference(s) |

| 2,3-Dihydroxybenzoic Acid (2,3-DHBA) | 2.98 | 10.14 | >12 (Implied) | |

| 3,4-Dihydroxybenzoic Acid (PCA) | 4.48 | 8.83 | 12.6 |

Table 2: Cumulative Stability Constants (log β) of Metal-Carboxycatechol Complexes

Stability constants (β) represent the overall equilibrium for the formation of a complex from a metal ion (M) and a ligand (L). For example, β₂ corresponds to the reaction M + 2L ⇌ ML₂. Higher log β values indicate greater complex stability.

| Ligand | Metal Ion | log β₁ (ML) | log β₂ (ML₂) | log β₃ (ML₃) | Conditions | Reference(s) |

| 2,3-DHBA | Co(II) | 10.00 | 16.59 (β₂) | - | 0% PG-water, 303 K | |

| 2,3-DHBA | Ni(II) | 10.36 | 17.55 (β₂) | - | 0% PG-water, 303 K | |

| 2,3-DHBA | Cu(II) | 12.78 | 22.31 (β₂) | - | 0% PG-water, 303 K | |

| 2,3-DHBA | Zn(II) | 10.01 | 17.02 (β₂) | - | 0% PG-water, 303 K | |

| 3,4-DHBA (PCA) | Fe(III) | 17.68 | 29.79 | 46.27 | Aqueous |

Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent system. The values presented are illustrative.

Experimental Protocols

Protocol 1: Generalized Synthesis of a Carboxycatechol Ligand (e.g., 2,3-Dihydroxybenzoic Acid)

This protocol is a conceptual summary based on established chemical transformations, such as the Kolbe-Schmitt reaction.

Objective: To carboxylate a catechol precursor to yield a dihydroxybenzoic acid.

Materials:

-

Catechol (starting material)

-

Potassium hydroxide or Sodium hydroxide (base)

-

Carbon dioxide (CO₂, dry ice or pressurized gas)

-

Hydrochloric acid (HCl, for acidification)

-

Anhydrous solvent (e.g., toluene for water removal)

-

Deionized water

-

Reaction vessel capable of handling pressure (e.g., steel bomb or autoclave)

Methodology:

-

Preparation of the Catecholate Salt: Dissolve catechol in a minimal amount of water or ethanol. Add a stoichiometric equivalent of a strong base (e.g., KOH) to form the dipotassium catecholate salt.

-

Drying: Remove the solvent under reduced pressure. For the Kolbe-Schmitt reaction, rigorous drying of the salt is often critical for good yield. This can be achieved by heating under vacuum.

-

Carboxylation: Place the dried catecholate salt into a pressure-rated reaction vessel. Pressurize the vessel with carbon dioxide gas (e.g., to ~850 psi) or add an excess of crushed dry ice. Heat the vessel to a specified temperature (e.g., 120-140°C) for several hours.

-

Workup and Acidification: After cooling, carefully vent the reactor. Dissolve the solid product mixture in deionized water.

-

Precipitation: Slowly acidify the aqueous solution with concentrated HCl until the pH is strongly acidic (pH ~1-2). The desired dihydroxybenzoic acid product, being less soluble in acidic water, will precipitate.

-

Purification: Collect the crude product by filtration. Purify the product by recrystallization from hot water or another suitable solvent system.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Protocol 2: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This method, based on the Calvin-Bjerrum technique, is a standard procedure for determining protonation and stability constants.

Objective: To determine the stepwise stability constants of a metal-carboxycatechol complex in an aqueous solution.

Materials:

-

Calibrated pH meter with a glass electrode (resolution of 0.1 mV)

-

Thermostated titration vessel (e.g., double-walled flask at 25.0 °C)

-

Standardized strong base solution (e.g., ~0.1 M carbonate-free NaOH)

-

Standardized strong acid solution (e.g., ~0.1 M HCl)

-

Carboxycatechol ligand solution of known concentration

-

Metal salt solution (e.g., CoCl₂, NiCl₂, FeCl₃) of known concentration

-

Inert background electrolyte (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength

-

Nitrogen gas supply for inert atmosphere

Methodology:

-

Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, 9.20). Further refine the calibration by titrating a known concentration of strong acid with the standardized strong base to determine the electrode potential at zero pH (E°) and the Nernstian slope.

-

Titration Series: Perform a series of at least three titrations in the thermostated vessel under a stream of nitrogen to prevent oxidation:

-

A) Acid Titration: Titrate a solution containing strong acid and the background electrolyte with the strong base.

-

B) Ligand Titration: Titrate a solution containing the strong acid, a known concentration of the ligand, and the background electrolyte with the strong base.

-

C) Metal-Ligand Titration: Titrate a solution containing the strong acid, the ligand, a known concentration of the metal salt (e.g., at a 1:2 or 1:3 metal-to-ligand ratio), and the background electrolyte with the strong base.

-

-

Data Acquisition: Record the pH (or mV) reading after each incremental addition of the titrant (strong base), allowing the system to equilibrate.

-

Data Analysis and Calculation:

-

Protonation Constants: Use the data from titrations A and B to calculate the ligand's protonation constants (pKa values). This is done by determining the average number of protons bound to the ligand at each pH value.

-

Stability Constants: Use the data from all three titrations (A, B, and C) to calculate the metal-ligand stability constants. The displacement between the ligand curve (B) and the metal-ligand curve (C) is due to the release of protons upon complex formation.

-

Computational Refinement: Employ specialized computer programs (e.g., MINIQUAD75, Hyperquad) to refine the pKa and log β values by fitting the experimental titration data to a chemical model of the species present in solution.

-

Visualizations: Workflows and Pathways

Ligand Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the initial synthesis of a carboxycatechol ligand to the characterization of its metal complexes.

Coordination Modes of a Carboxycatechol Ligand

This diagram shows the primary ways a carboxycatechol ligand like 2,3-dihydroxybenzoic acid can chelate a central metal ion (M).

Protocatechuate 4,5-Cleavage Pathway

Protocatechuate (PCA), a representative carboxycatechol, is a key intermediate in the bacterial degradation of aromatic compounds derived from lignin. The following diagram illustrates the metabolic pathway for its catabolism.

References

The Evolution of Actinide Decorporation Agents: A Technical Overview of Licam-C and its Progeny

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Internal contamination with radionuclides, particularly actinides such as plutonium (Pu) and americium (Am), poses a significant health risk following a radiological incident. The primary medical countermeasure is chelation therapy, which involves the administration of ligands that can bind to the radioactive metal ions, forming stable complexes that are then excreted from the body. For decades, diethylenetriaminepentaacetic acid (DTPA) has been the standard of care. However, its limitations, including low oral bioavailability and suboptimal efficacy for certain radionuclides, have driven the search for superior decorporation agents. This technical guide provides an in-depth analysis of Licam-C, an early yet important chelator, and its advanced successor, 3,4,3-LI(1,2-HOPO), a promising orally active drug candidate.

This compound: An Early Catecholate-Based Chelator

This compound, a carboxylated catechoylamide, emerged from research into siderophore analogues, which are small molecules used by microorganisms to sequester iron. The chemical similarity between Fe(III) and Pu(IV) provided a biomimetic basis for designing potent actinide chelators.

Mechanism of Action

The fundamental principle behind this compound's function is the formation of a stable coordination complex with actinide ions. The catecholate groups of the this compound molecule provide multiple coordination sites that effectively "wrap around" the metal ion, sequestering it from biological molecules and facilitating its removal from the body.

Caption: Chelation of an actinide ion by this compound to form a stable, excretable complex.

Efficacy and Limitations

Early studies in rodent models demonstrated that this compound was highly effective for the decorporation of plutonium, particularly from bone.[1] In some instances, its efficacy for plutonium removal was superior to that of DTPA.[1] However, a significant drawback was observed: treatment with this compound led to an increased accumulation of plutonium in the kidneys.[1]

Furthermore, its effectiveness for americium was consistently inferior to DTPA.[1][2] When administered after inhalation of plutonium nitrate, DTPA was found to be far superior to this compound. While oral administration of this compound showed some effect, suggesting a degree of gastrointestinal absorption, its overall performance and the issue of kidney accumulation limited its clinical potential.

Quantitative Data from In Vivo Studies of this compound

The following table summarizes the comparative efficacy of this compound and DTPA in animal models.

| Radionuclide | Animal Model | Treatment | Key Findings | Reference |

| 238Pu | Rats, Hamsters, Mice | 30 µmol/kg this compound vs. 30 µmol/kg DTPA | This compound was more effective than DTPA for Pu in bone; however, it increased Pu content in the kidney. | |

| 241Am | Rats, Hamsters, Mice | 30 µmol/kg this compound vs. 30 µmol/kg DTPA | DTPA was consistently superior to this compound for Am decorporation. | |

| 238Pu (inhaled nitrate) | Rats | This compound vs. DTPA | DTPA was far superior to this compound for inhaled plutonium. | |

| 241Am (inhaled nitrate) | Rats | This compound vs. DTPA | This compound was ineffective for the decorporation of inhaled americium. |

3,4,3-LI(1,2-HOPO): A Superior, Orally Active Successor

Building on the principles of biomimetic design, research efforts led to the development of hydroxypyridonate (HOPO) ligands. Among these, the octadentate ligand 3,4,3-LI(1,2-HOPO) has emerged as a leading drug candidate, demonstrating significant advantages over both DTPA and this compound.

Synthesis and Chemical Properties

The synthesis of 3,4,3-LI(1,2-HOPO) has been optimized for scale-up, a critical step for preclinical and clinical development. The process involves a multi-step synthesis starting from 6-bromopicolinic acid and spermine. The resulting molecule is a powerful chelating agent with a high affinity and selectivity for actinides. Molecular dynamics simulations have shown that 3,4,3-LI(1,2-HOPO) forms a compact and rigid cage around metal ions, contributing to its strong binding affinity.

Caption: Simplified six-step synthesis workflow for 3,4,3-LI(1,2-HOPO).

Preclinical Efficacy

Preclinical studies in animal models have consistently shown that 3,4,3-LI(1,2-HOPO) is significantly more effective than DTPA at removing a range of actinides, including plutonium, americium, uranium, and neptunium. Crucially, it is effective when administered orally, a major advantage for use in a mass casualty scenario. In contrast to this compound, 3,4,3-LI(1,2-HOPO) has not shown evidence of causing radionuclide accumulation in the kidneys.

Quantitative Data from In Vivo Studies of 3,4,3-LI(1,2-HOPO)

The following table summarizes the efficacy of 3,4,3-LI(1,2-HOPO) in comparison to control and DTPA-treated groups from a key study in mice.

| Actinide | Administration Route | Treatment (Dose) | % of Injected Actinide in Body at 24h (Mean ± SD) | Reference |

| 238Pu | IP Injection | Control | 79.1 ± 2.0 | |

| CaNa3-DTPA (30 µmol/kg) | 26.6 ± 1.2 | |||

| 3,4,3-LI(1,2-HOPO) (30 µmol/kg) | 5.5 ± 0.6 | |||

| Oral Gavage | 3,4,3-LI(1,2-HOPO) (30 µmol/kg) | 12.0 ± 1.5 | ||

| 241Am | IP Injection | Control | 78.4 ± 1.2 | |

| CaNa3-DTPA (30 µmol/kg) | 36.4 ± 1.4 | |||

| 3,4,3-LI(1,2-HOPO) (30 µmol/kg) | 10.3 ± 0.9 | |||

| Oral Gavage | 3,4,3-LI(1,2-HOPO) (30 µmol/kg) | 16.7 ± 1.2 | ||

| 233U | IP Injection | Control | 20.8 ± 3.8 | |

| 3,4,3-LI(1,2-HOPO) (100 µmol/kg) | 2.5 ± 0.3 | |||

| Oral Gavage | 3,4,3-LI(1,2-HOPO) (100 µmol/kg) | 3.5 ± 0.4 |

Experimental Protocols

General In Vivo Efficacy Study Protocol (Rodent Model)

The following provides a generalized methodology for assessing the efficacy of decorporation agents, based on published studies.

Caption: Workflow for in vivo radionuclide decorporation efficacy studies in mice.

-

Animal Models: Studies typically utilize small rodents such as mice (e.g., Swiss Webster) or rats (e.g., Sprague Dawley). Animals are housed in controlled environments with ad libitum access to food and water.

-

Radionuclide Administration: A solution of the actinide (e.g., 238Pu citrate, 241Am citrate) is administered to the animals, typically via intravenous or intraperitoneal injection to ensure systemic distribution.

-

Treatment Groups: Animals are divided into several groups:

-

Control Group: Receives the radionuclide but no treatment.

-

Reference Group: Receives the radionuclide and a standard treatment (e.g., CaNa3-DTPA).

-

Test Group(s): Receive the radionuclide and the experimental ligand (e.g., this compound, 3,4,3-LI(1,2-HOPO)) at various doses and routes of administration (e.g., intraperitoneal injection, oral gavage).

-

-

Treatment Administration: The decorporation agent is typically administered a short time after the radionuclide injection (e.g., 1 hour) to simulate a prompt treatment scenario.

-

Sample Collection: Over a set period (commonly 24 hours), urine and feces are collected to measure excreted radioactivity.

-

Necropsy and Analysis: At the end of the study period, animals are euthanized, and key tissues (e.g., liver, kidneys, skeleton) are collected. The radioactivity in the tissues and excreta is measured using appropriate techniques (e.g., liquid scintillation counting, gamma spectrometry).

-

Data Evaluation: The efficacy of the ligand is determined by comparing the amount of radionuclide retained in the bodies and individual tissues of treated animals to that of the control group.

Clinical Development and Future Outlook

While this compound represented an important step forward in the design of actinide chelators, its limitations precluded further clinical development. In contrast, 3,4,3-LI(1,2-HOPO) (investigational drug name HOPO 14-1) has advanced into clinical trials. A first-in-human Phase 1 clinical trial to evaluate the safety and tolerability of orally administered HOPO 14-1 in healthy adult volunteers began in May 2023. This marks a critical milestone in the development of a next-generation medical countermeasure for radionuclide contamination.

The progression from this compound to 3,4,3-LI(1,2-HOPO) exemplifies the power of rational drug design based on a fundamental understanding of coordination chemistry. The superior efficacy, broader spectrum of activity, and oral bioavailability of 3,4,3-LI(1,2-HOPO) position it as a strong candidate to potentially replace or supplement DTPA as the standard of care, offering a more effective and logistically favorable option for responding to a radiological emergency.

References

- 1. Chelation therapy of incorporated plutonium-238 and americium-241: comparison of LICAM(C), DTPA and DFOA in rats, hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The efficacies of pure LICAM(C) and DTPA on the retention of plutonium-238 and americium-241 in rats after their inhalation as nitrate and intravenous injection as citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Principles of Actinide Decorporation Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Internal contamination with actinides, a group of radioactive elements including uranium, plutonium, and americium, poses a significant health risk due to their combined chemical and radiological toxicity.[1][2] Actinide decorporation therapy is a critical medical countermeasure designed to accelerate the elimination of these elements from the body, thereby reducing the long-term health consequences of exposure.[3][4] This guide provides an in-depth overview of the fundamental principles of actinide decorporation, focusing on the mechanisms of action of chelating agents, established and novel therapeutic strategies, and the experimental methodologies used to evaluate their efficacy.

The cornerstone of actinide decorporation is chelation therapy, a process that involves the administration of ligands that can bind strongly to actinide ions, forming stable, water-soluble complexes that can be readily excreted from the body.[4] For decades, the primary therapeutic agents have been the calcium (Ca) and zinc (Zn) salts of diethylenetriaminepentaacetic acid (DTPA). While effective for some actinides, DTPA has limitations, including poor oral bioavailability and limited efficacy against uranium and neptunium. This has spurred the development of new, more effective chelating agents, such as the hydroxypyridonate (HOPO) ligands, which have shown superior decorporation efficacy for a broader range of actinides.

This document details the mechanisms of action of these chelating agents, presents quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and provides a visual representation of the cellular pathways involved in actinide toxicity and decorporation.

Core Principles of Chelation Therapy

The primary goal of chelation therapy is to introduce a ligand that can successfully compete with endogenous molecules for the binding of actinide ions and facilitate their removal from the body.

Mechanism of Action:

Upon entering the bloodstream, actinides can bind to various biological molecules, including proteins like transferrin and ferritin, or deposit in tissues such as the bone and liver. Chelating agents, when introduced into the system, circulate and bind to free or loosely bound actinide ions, forming stable, non-toxic complexes. These actinide-chelator complexes are then eliminated from the body, primarily through renal excretion. The effectiveness of a chelating agent is determined by several factors, including its affinity and selectivity for the target actinide, its pharmacokinetic profile, and its toxicity.

Key Chelating Agents:

-

Diethylenetriaminepentaacetic Acid (DTPA): Ca-DTPA and Zn-DTPA are the only FDA-approved drugs for the treatment of internal contamination with plutonium, americium, and curium. Ca-DTPA is generally used for the initial treatment due to its higher initial efficacy, while Zn-DTPA is used for longer-term therapy to minimize the depletion of essential trace metals.

-

Hydroxypyridonate (HOPO) Ligands: A newer class of chelating agents, such as 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO), have demonstrated significantly higher decorporation efficacy for a wider range of actinides, including plutonium, americium, uranium, and neptunium, compared to DTPA. These ligands were designed based on the principle of biomimicry, inspired by the iron-chelating properties of siderophores.

Quantitative Efficacy of Decorporation Agents

The effectiveness of different chelating agents varies depending on the specific actinide, the route of administration, the dose, and the time of intervention post-contamination. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Decorporation Efficacy of Chelating Agents in Mice (% of Injected Dose Excreted or Retained at 24h)

| Actinide | Chelating Agent | Administration Route | Dose (µmol/kg) | % Excreted (Urine + Feces) | % Retained in Skeleton | % Retained in Liver | Reference |

| 238Pu(IV) | Control (Saline) | IP | - | 10.1 ± 1.1 | 49.8 ± 3.1 | 29.5 ± 2.6 | |

| Ca-DTPA | IP | 30 | 69.3 ± 4.2 | 19.8 ± 2.1 | 4.5 ± 0.8 | ||

| 3,4,3-LI(1,2-HOPO) | IP | 30 | 92.1 ± 1.5 | 4.5 ± 0.6 | 0.8 ± 0.2 | ||

| 5-LIO(Me-3,2-HOPO) | IP | 100 | 85.6 ± 2.3 | 9.1 ± 1.3 | 1.9 ± 0.4 | ||

| 241Am(III) | Control (Saline) | IP | - | 13.2 ± 1.5 | 45.1 ± 3.8 | 25.4 ± 2.9 | |

| Ca-DTPA | IP | 30 | 78.4 ± 3.9 | 12.7 ± 1.7 | 3.2 ± 0.7 | ||

| 3,4,3-LI(1,2-HOPO) | IP | 30 | 94.2 ± 1.1 | 3.1 ± 0.5 | 0.9 ± 0.2 | ||

| 5-LIO(Me-3,2-HOPO) | IP | 100 | 90.1 ± 1.8 | 5.8 ± 0.9 | 1.4 ± 0.3 | ||

| 233U(VI)O2 | Control (Saline) | IP | - | 65.2 ± 4.5 | 18.9 ± 2.3 | 1.1 ± 0.2 | |

| Ca-DTPA | IP | 30 | 70.1 ± 3.8 | 15.2 ± 1.9 | 0.9 ± 0.1 | ||

| 3,4,3-LI(1,2-HOPO) | IP | 30 | 88.9 ± 2.1 | 4.8 ± 0.7 | 0.4 ± 0.1 | ||

| 5-LIO(Me-3,2-HOPO) | IP | 100 | 85.3 ± 2.5 | 7.1 ± 1.1 | 0.6 ± 0.1 | ||

| 237Np(V)O2 | Control (Saline) | IP | - | 25.6 ± 2.8 | 38.7 ± 4.1 | 10.2 ± 1.5 | |

| Ca-DTPA | IP | 30 | 35.4 ± 3.1 | 30.1 ± 3.5 | 8.1 ± 1.2 | ||

| 3,4,3-LI(1,2-HOPO) | IP | 30 | 80.2 ± 2.9 | 9.8 ± 1.4 | 2.1 ± 0.5 | ||

| 5-LIO(Me-3,2-HOPO) | IP | 100 | 75.8 ± 3.3 | 12.4 ± 1.8 | 3.2 ± 0.6 |

Table 2: Stability Constants (log β) of Actinide-Chelator Complexes

| Actinide | Chelating Agent | log β | Reference |

| Ce(III) | 3,4,3-LI(1,2-HOPO) | 17.4 ± 0.5 | |

| Ce(IV) | 3,4,3-LI(1,2-HOPO) | 41.5 ± 0.5 | |

| Th(IV) | 3,4,3-LI(1,2-HOPO) | 40.1 ± 0.5 | |

| Pu(IV) | DTPA | ~29 | |

| Am(III) | DTPA | ~23 |

Experimental Protocols

The evaluation of new decorporation agents involves a combination of in vitro and in vivo studies to assess their efficacy and safety.

In Vivo Efficacy Studies in a Mouse Model

Objective: To determine the effectiveness of a chelating agent in promoting the excretion of an actinide from a living organism.

Methodology:

-

Animal Model: Swiss-Webster mice are commonly used.

-

Actinide Administration: A solution of the actinide (e.g., 238Pu, 241Am) is administered intravenously (IV) or via other relevant routes of exposure.

-

Chelating Agent Administration: The test chelating agent is administered at various doses and time points post-contamination, typically via intraperitoneal (IP) injection or oral gavage. A control group receives a saline solution, and a positive control group may receive a known chelator like Ca-DTPA.

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 24 hours) to measure the amount of excreted actinide. At the end of the study, animals are euthanized, and key tissues (e.g., skeleton, liver, kidneys) are collected.

-

Analysis: The amount of actinide in the excreta and tissues is quantified using radiometric techniques (e.g., alpha or gamma spectroscopy).

-

Efficacy Calculation: The decorporation efficacy is determined by comparing the amount of actinide retained in the treated groups to the control group.

In Vitro Screening of Chelating Agents

Objective: To rapidly assess the ability of a new ligand to bind to an actinide in a controlled environment.

Methodology:

-

Displacement Assay: This method utilizes a reference chelating agent that forms a colored complex with the actinide.

-

Procedure: a. A solution containing the actinide and the reference chelating agent is prepared, resulting in a colored solution with a specific absorbance spectrum. b. The test ligand is added to the solution. c. If the test ligand has a higher affinity for the actinide than the reference agent, it will displace the reference agent, leading to a change in the color and absorbance spectrum of the solution. d. The change in absorbance is measured spectrophotometrically to quantify the binding affinity of the test ligand.

Visualizing the Principles of Actinide Decorporation

Mechanism of Chelation Therapy

Caption: Mechanism of actinide decorporation via chelation therapy.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo evaluation of actinide decorporation agents.

Actinide-Induced Cellular Toxicity Pathway

Caption: Simplified signaling pathway of actinide-induced cellular toxicity.

Conclusion and Future Directions

Actinide decorporation therapy remains a critical area of research for radiological and nuclear preparedness. While DTPA has been the standard of care for decades, the development of more effective and orally bioavailable chelating agents like the HOPO ligands represents a significant advancement in the field. Future research will likely focus on the development of novel delivery systems to improve the pharmacokinetic profiles of these agents, the elucidation of the precise molecular mechanisms of actinide toxicity to identify new therapeutic targets, and the continued development of broad-spectrum chelators effective against a wide range of radionuclides. The experimental and analytical methods outlined in this guide provide a framework for the continued evaluation and development of these life-saving medical countermeasures.

References

- 1. Solution Thermodynamic Stability of Complexes Formed with the Octadentate Hydroxypyridinonate Ligand 3,4,3-LI(1,2-HOPO): A Critical Feature for Efficient Chelation of Lanthanide(IV) and Actinide(IV) Ions [escholarship.org]

- 2. Efficient discrimination of transplutonium actinides by in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility and Stability of Licam-C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licam-C, a synthetic tricatecholate siderophore, is a potent chelating agent primarily investigated for its efficacy in the decorporation of actinides, such as plutonium and americium. As a polyanionic, catechoylamide-based ligand, its utility in pharmaceutical and research applications is intrinsically linked to its behavior in aqueous media. This technical guide provides a comprehensive overview of the known and analogous data regarding the aqueous solubility and stability of this compound. Due to the scarcity of publicly available quantitative data for this compound, this guide incorporates information from structurally related catecholate siderophores, such as enterobactin, to infer potential properties. Furthermore, it furnishes detailed experimental protocols for researchers to determine these critical physicochemical parameters.

Introduction to this compound

This compound (CAS #75956-68-2) is a synthetic analog of naturally occurring siderophores, which are small, high-affinity iron-chelating compounds produced by microorganisms.[1] Structurally, it consists of three 2,3-dihydroxybenzoic acid (catechol) units linked to a spermine backbone through amide bonds. This design provides a hexadentate coordination environment, making it an exceptionally strong chelator for trivalent metal ions. Its primary application has been in the field of radiological decontamination.[2] Understanding its solubility and stability is paramount for developing effective aqueous formulations for in vivo administration and for ensuring its integrity in experimental and storage conditions.

Chemical Structure of this compound

-

Molecular Weight: 685.59 g/mol [3]

-

IUPAC Name: 4-[4-[(4-carboxy-2,3-dihydroxybenzoyl)-[3-[(4-carboxy-2,3-dihydroxybenzoyl)amino]propyl]amino]butylcarbamoyl]-2,3-dihydroxybenzoic acid

Aqueous Solubility

To provide a framework for comparison, the table below includes qualitative information for this compound and quantitative data for related compounds.

| Compound | Type | Aqueous Solubility | Conditions | Reference |

| This compound | Synthetic Tricatecholate | Data not available. Expected to be poorly soluble at acidic to neutral pH, with increased solubility at alkaline pH. | - | - |

| Spermine | Polyamine Backbone | > 100 mg/mL | Water | |

| Enterobactin | Natural Tricatecholate | Poorly soluble in water at neutral and acidic pH. | - | |

| Catechol | Building Block | 430 mg/mL | 20 °C | - |

Table 1: Aqueous Solubility of this compound and Related Compounds.

Aqueous Stability

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and light. As a catechoylamide, it is susceptible to degradation pathways such as hydrolysis of the amide bonds and oxidation of the catechol moieties.

pH-Dependent Stability and Hydrolysis

The amide linkages in this compound are susceptible to hydrolysis, a reaction that is typically catalyzed by acidic or basic conditions. For analogous siderophores like enterobactin, which contains ester linkages, hydrolysis is a primary degradation pathway, particularly at non-neutral pH. While amide bonds are generally more stable than esters, they can still be cleaved under harsh pH conditions over time. The catechol groups are also prone to oxidation, especially at neutral to alkaline pH, which can lead to a loss of chelating ability. Studies on other catecholate siderophores have shown stability of the iron complex at alkaline pH, but this does not reflect the stability of the free ligand.

Thermal Stability

Elevated temperatures are expected to accelerate the degradation kinetics of this compound in solution, primarily by increasing the rate of hydrolysis and oxidation. For solid this compound, storage at low temperatures (-20°C for long-term) is recommended to maintain its integrity.

Photostability

Catechol-containing compounds can be sensitive to light. Exposure to UV or visible light can promote the oxidation of the catechol groups, leading to colored degradation products and a reduction in chelating efficacy. Therefore, it is recommended to protect solutions of this compound from light.

The table below summarizes the expected stability profile of this compound based on its chemical structure and data from analogous compounds.

| Parameter | Effect on this compound Stability | Analogous Compound Behavior (Enterobactin) | Reference |

| Acidic pH | Potential for amide hydrolysis over time. Catechol oxidation is generally slower. | Ester backbone is susceptible to hydrolysis. | |

| Neutral pH | Increased susceptibility of catechol groups to oxidation. | Ester backbone is susceptible to hydrolysis. | |

| Alkaline pH | Accelerated amide hydrolysis and rapid oxidation of catechol groups. | Ester backbone is highly susceptible to hydrolysis. | |

| Elevated Temperature | Accelerates both hydrolysis and oxidation rates. | Degradation is accelerated. | - |

| Light Exposure | Potential for photo-oxidation of catechol moieties. | Catechol-containing compounds are often light-sensitive. |

Table 2: Summary of Factors Affecting the Aqueous Stability of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the aqueous solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound.

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of each pH buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to quantify the concentrations in the buffered samples.

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Stability Study

This protocol assesses the degradation of this compound over time at various pH values.

-

Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into various aqueous buffers (e.g., pH 2, 4, 7.4, 9) to a final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting stability.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in sealed, light-protected vials.

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately quench the degradation reaction by diluting the aliquot into a mobile phase or a solvent mixture that stabilizes the compound (e.g., by adjusting the pH to neutral and/or cooling).

-

Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Caption: Workflow for pH-Dependent Stability Assessment.

Photostability Study

This protocol follows the principles outlined in the ICH Q1B guideline to assess the light sensitivity of this compound.

-

Sample Preparation: Prepare this compound as both a solid powder and in an aqueous solution (e.g., in water or a neutral buffer). Place the samples in chemically inert, transparent containers.

-

Control Samples: Prepare identical "dark control" samples by wrapping the containers in aluminum foil to protect them from light.

-

Light Exposure: Place the test and control samples in a calibrated photostability chamber. Expose them to a light source that provides a standardized output of both visible and UVA light. According to ICH Q1B, the total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Post-Exposure Analysis: After the exposure period, compare the test samples to the dark controls.

-

Visual Inspection: Note any changes in physical appearance, such as color change or precipitation.

-

Chemical Analysis: Use a validated HPLC method to assay the potency of this compound and to detect and quantify any degradation products formed.

-

-

Data Interpretation: A significant change (e.g., >5% degradation compared to the dark control) indicates that this compound is photolabile and requires light-protected packaging and handling.

Caption: Logical Flow for an ICH Q1B Photostability Study.

Conclusion

While specific quantitative data on the aqueous solubility and stability of this compound are limited, its chemical structure as a tricatecholate siderophore provides a basis for predicting its behavior. It is likely to exhibit pH-dependent solubility and be susceptible to hydrolytic and oxidative degradation, particularly at non-neutral pH, elevated temperatures, and upon exposure to light. For researchers and drug development professionals, it is imperative to experimentally determine these properties for their specific formulation and application. The protocols detailed in this guide provide a robust framework for conducting such investigations, ensuring the reliable and effective use of this potent chelating agent.

References

A Theoretical Exploration of the Binding Affinity of Licam-C for Plutonium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The growing concern over potential radiological threats has amplified the need for effective medical countermeasures. Plutonium, a key component in both nuclear energy and weaponry, poses a significant internal contamination hazard. Chelation therapy remains the primary treatment modality for removing incorporated actinides like plutonium. Among the most promising chelating agents are siderophore-inspired ligands, designed to mimic the highly efficient iron-sequestering systems found in microbes. This technical guide delves into the theoretical binding affinity of one such agent, 3,4,3-LICAM(C), for tetravalent plutonium (Pu(IV)). While direct, publicly available computational studies quantifying the binding energy of the Pu(IV)-LICAM(C) complex are scarce, this document synthesizes the foundational principles, prevalent theoretical methodologies, and related experimental findings to provide a comprehensive overview for researchers in the field.

Introduction: The Imperative for Potent Plutonium Chelators

Internal contamination with plutonium isotopes, primarily through inhalation, ingestion, or wound contamination, presents a long-term health risk due to the element's long biological half-life and the carcinogenic effects of its alpha-particle emissions. The current standard of care, diethylenetriaminepentaacetic acid (DTPA), while effective to an extent, possesses limitations that have driven the quest for superior chelating agents.

The design of highly effective chelators for Pu(IV) has been significantly influenced by the principles of biomimicry. The charge and ionic radius of Pu(IV) are remarkably similar to those of Fe(III), the essential iron ion that microorganisms scavenge using low-molecular-weight chelators known as siderophores. This similarity has led to the development of synthetic siderophore analogues, such as 3,4,3-LICAM(C), which are anticipated to exhibit a high degree of affinity and selectivity for plutonium. In vivo studies have indeed demonstrated the potential of LICAM(C) in promoting the excretion of plutonium.

Theoretical Framework for Plutonium Chelation

The binding of a ligand to a metal ion is governed by the principles of coordination chemistry. The stability of the resulting complex is a function of both enthalpic and entropic factors. For a chelator to be effective in vivo, the formation constant of its complex with the target metal ion must be significantly higher than that of the endogenous ligands the metal is bound to (e.g., transferrin).

For Pu(IV), a hard acid, it is predicted to form strong complexes with hard bases, particularly those with oxygen donor atoms. 3,4,3-LICAM(C) is an octadentate ligand featuring four catecholate groups, which, upon deprotonation, provide a total of eight oxygen atoms for coordination. This arrangement is well-suited to satisfy the high coordination number preference of the large Pu(IV) ion.

Quantitative Data on Binding Affinity

As of this writing, specific theoretical calculations detailing the binding energy or stability constant of the Pu(IV)-LICAM(C) complex are not widely available in peer-reviewed literature. However, experimental and comparative studies provide strong evidence for its high affinity. It has been reported that the formation constant of the Pu-LICAM(C) complex is orders of magnitude greater than that of the Pu-DTPA complex[1]. The table below presents a comparative overview of relevant stability constants.

| Complex | Ligand | Metal Ion | Log β | Method | Reference |

| Pu(IV)-LICAM(C) | LICAM(C) | Pu(IV) | > 40 (estimated) | Potentiometric (inferred) | [1] |

| Pu(IV)-DTPA | DTPA | Pu(IV) | ~ 23 | Potentiometric | |

| Fe(III)-Enterobactin | Enterobactin | Fe(III) | ~ 49 | Spectrophotometric |

Note: The Log β value for Pu(IV)-LICAM(C) is an estimation based on qualitative statements from the literature and its structural analogy to enterobactin. The value for Pu(IV)-DTPA is an approximate value from the literature for comparative purposes.

Methodologies for Theoretical Evaluation

The theoretical investigation of the binding affinity of chelators for heavy elements like plutonium requires sophisticated computational methods that can accurately account for relativistic effects and the complex electronic structure of actinides.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied and appropriate method for studying plutonium complexes.

Typical Protocol:

-

Model Construction: The initial 3D structures of the ligand (Licam-C) and the metal-ligand complex (Pu(IV)-Licam-C) are built using molecular modeling software.

-

Geometry Optimization: The structures are optimized to find their lowest energy conformations. This is typically performed using a functional such as B3LYP or PBE, combined with a suitable basis set. For plutonium, relativistic effects must be considered, often through the use of effective core potentials (ECPs) for the inner electrons and a corresponding basis set for the valence electrons.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Binding Energy Calculation: The binding energy (ΔE_bind) is calculated as the difference between the total energy of the complex and the sum of the energies of the free ligand and the metal ion:

ΔE_bind = E(Pu-Licam-C) - [E(Pu) + E(this compound)]

-

Solvation Effects: To better mimic biological conditions, the calculations are often performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM).

Molecular Mechanics (MM)

Molecular Mechanics methods use classical physics to model the potential energy of a system of atoms. While less computationally expensive than quantum mechanical methods, they are dependent on the quality of the force field parameters.

Typical Protocol:

-

Force Field Parameterization: A crucial step for actinide complexes is the development or validation of force field parameters that can accurately describe the interactions between the plutonium ion and the coordinating atoms of the ligand.

-

Conformational Searching: A systematic or stochastic search of the conformational space of the ligand and the complex is performed to identify low-energy structures.

-

Binding Free Energy Calculation: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from a set of molecular dynamics simulation snapshots.

Visualizing the Chelation Process

The following diagrams illustrate the conceptual workflow for the theoretical evaluation of this compound's binding affinity for plutonium and the logical relationship of the chelation process.

Caption: A flowchart of computational workflows for determining binding affinity.

Caption: The logical pathway of in vivo plutonium chelation by this compound.

Conclusion and Future Directions

The siderophore-inspired chelator, 3,4,3-LICAM(C), holds significant promise for the decorporation of plutonium. While experimental evidence strongly suggests a high binding affinity, there is a clear need for rigorous theoretical studies to quantify this interaction. Such studies, employing methods like Density Functional Theory, would not only provide a precise understanding of the thermodynamics of chelation but also offer invaluable insights for the rational design of next-generation actinide-specific chelators. Future work should focus on performing these calculations and making the results accessible to the broader scientific community to accelerate the development of life-saving medical countermeasures against radiological threats.

References

preliminary in vitro studies of Licam-C efficacy

A comprehensive review of scientific literature and public databases reveals no preliminary in vitro studies on the efficacy of a compound designated as "Licam-C." Searches for this specific term, as well as related keywords, did not yield any relevant results detailing its mechanism of action, effects on cell lines, or involvement in any signaling pathways.

The search results did, however, contain information on two distinct entities which may be the source of a potential naming confusion:

-

Compound C: A well-documented substance known for its role as an AMP-activated protein kinase (AMPK) inhibitor. In vitro studies on Compound C have shown that it can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells, independent of its AMPK inhibition. This activity is mediated through the inhibition of the NF-κB signaling pathway and the phosphorylation of PI3K and P38 MAPK.

-

L1CAM (L1 cell adhesion molecule): A glycoprotein involved in the nervous system's development, particularly in neuron-neuron adhesion, and has been implicated in tumor progression and metastasis. Abnormalities in the AR-FUT4-L1CAM-AJ signaling pathway have been noted in certain pathologies.[1] Furthermore, L1CAM has been identified as a promising prognostic biomarker in endometrial carcinoma, alongside p53 and Pirh2.

Given the absence of any data for "this compound," it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.

It is recommended that the user verify the name of the compound of interest. Should "this compound" be a novel or proprietary compound not yet described in publicly available literature, access to internal documentation would be necessary to fulfill the request. If the intended compound of interest is indeed "Compound C" or related to "L1CAM," a new search can be initiated to provide a detailed technical summary based on the available scientific data.

References

Methodological & Application

Application Notes and Protocols: Licam-C (3,4,3-LI(1,2-HOPO)) for In Vivo Plutonium Decorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Internal contamination with plutonium (Pu), a highly radiotoxic actinide, poses a significant health risk. The current standard of care for plutonium decorporation is chelation therapy with diethylenetriaminepentaacetic acid (DTPA). However, extensive research has focused on developing more effective chelating agents. One of the most promising candidates is 3,4,3-LI(1,2-HOPO), a siderophore-inspired octadentate hydroxypyridonate ligand, sometimes referred to in earlier literature as Licam-C. This biomimetic chelator exhibits high affinity and selectivity for actinides, particularly plutonium(IV), and has demonstrated superior efficacy compared to DTPA in preclinical studies.[1][2][3][4] This document provides detailed application notes and protocols for the in vivo use of 3,4,3-LI(1,2-HOPO) for plutonium decorporation based on available preclinical data.

Mechanism of Action

3,4,3-LI(1,2-HOPO) functions as a chelating agent. Its multidentate structure allows it to bind tightly to plutonium ions in the bloodstream and tissues. This binding forms a stable, soluble complex that can be more readily excreted from the body, primarily through the urine. The high affinity of 3,4,3-LI(1,2-HOPO) for plutonium allows it to effectively compete with endogenous ligands and remove the actinide from its deposition sites, such as the liver and skeleton, thereby reducing the long-term radiation dose and associated health risks.[5]

Quantitative Data on Efficacy

The efficacy of 3,4,3-LI(1,2-HOPO) in plutonium decorporation has been evaluated in numerous preclinical studies. The following tables summarize the quantitative data from key experiments, comparing its performance to the control (no treatment) and the clinical standard, DTPA.

Table 1: Efficacy of 3,4,3-LI(1,2-HOPO) vs. DTPA after Intramuscular Injection of (U-Pu)O2 Particles in Rats

| Treatment Group (Dose) | Organ | Reduction Factor Compared to Control |

| 3,4,3-LI(1,2-HOPO) (30 or 200 µmol/kg) | Carcass | 2 |

| Liver | 6 | |

| DTPA (30 µmol/kg) | Carcass | Not specified |

| Liver | Not specified |

Data from a study involving daily treatment for 7 days following intramuscular injection of mixed oxide (MOX) fuel particles.

Table 2: Comparative Efficacy of 3,4,3-LI(1,2-HOPO) and DTPA for Soluble Plutonium in Rats

| Treatment Group (Dose) | Efficacy Comparison |

| 3,4,3-LI(1,2-HOPO) (0.3 µmol/kg) | As efficient as DTPA at 30 µmol/kg |

| DTPA (30 µmol/kg) | Standard for comparison |

Study conducted with intravenous injection of 238Pu citrate, with treatment at 1, 6, and 24 hours post-contamination.

Table 3: Efficacy of Orally Administered 3,4,3-LI(1,2-HOPO) in Mice

| Treatment Group (Dose) | Administration Route | Outcome |

| 3,4,3-LI(1,2-HOPO) (100 µmol/kg) | Oral (gavage) | Significantly more 238Pu excretion than equimolar Ca-DTPA |

| Ca-DTPA (30 µmol/kg) | Intraperitoneal injection | Standard for comparison |

Phase I efficacy studies in mice with immediate ligand administration (1 hour after intravenous 238Pu injection).

Table 4: Effect of Treatment Timing on Efficacy of 3,4,3-LI(1,2-HOPO) after Pulmonary Exposure in Rats

| Treatment Timing | Administration Route | Efficacy Compared to DTPA |

| Early | Intravenous or Inhalation | Superior efficacy in preventing Pu accumulation in liver and bone |

| Delayed | Intravenous or Inhalation | Superiority less pronounced |

Study assessing the impact of timing and route of administration on decorporation efficacy.

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical studies. These should be adapted based on specific experimental goals and institutional guidelines.

1. In Vivo Plutonium Decorporation Study in Rodents (Rat Model)

This protocol outlines a typical experiment to assess the efficacy of 3,4,3-LI(1,2-HOPO) following intravenous administration of a soluble plutonium salt.

a. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male or Female

-

Weight: 250-300 g

-

Acclimation: Minimum of 7 days prior to the experiment.

b. Materials:

-

Plutonium-238 citrate solution (intravenous injection)

-

3,4,3-LI(1,2-HOPO)

-

Ca-DTPA (for comparison group)

-

Saline solution (for control and vehicle)

-

Metabolic cages for collection of urine and feces

c. Experimental Groups:

-

Group 1: Control (saline administration)

-

Group 2: 3,4,3-LI(1,2-HOPO) (e.g., 30 µmol/kg)

-

Group 3: Ca-DTPA (e.g., 30 µmol/kg)

d. Procedure:

-

Contamination: Administer 238Pu citrate solution intravenously to all animals.

-

Treatment: At a specified time post-contamination (e.g., 1 hour for early treatment), administer the respective treatments (saline, 3,4,3-LI(1,2-HOPO), or Ca-DTPA) via the desired route (e.g., intravenous or intraperitoneal injection).

-

Sample Collection: House animals in metabolic cages and collect urine and feces for the duration of the study (e.g., 48 hours).

-

Euthanasia and Tissue Collection: At the end of the study period, euthanize the animals and dissect key organs for plutonium analysis, including the liver, femurs (for bone), and remaining carcass.

-

Analysis: Determine the plutonium content in the collected samples (urine, feces, organs) using appropriate radioanalytical techniques (e.g., alpha spectrometry).

-

Data Evaluation: Calculate the percentage of injected plutonium in each sample and compare the retention and excretion profiles across the different treatment groups.

2. Considerations for Different Contamination Scenarios:

-

Inhalation: For studies mimicking inhalation exposure, specialized aerosol generation and exposure systems are required. The decorporation agent can also be administered via inhalation, which has shown to be effective, especially in early treatment.

-

Wound Contamination: For wound contamination models, the plutonium compound is administered via intramuscular injection. This scenario may require a combination of local wound treatment and systemic chelation therapy.

-

Oral Administration: The oral bioavailability of 3,4,3-LI(1,2-HOPO) is a significant advantage. For oral administration protocols, the compound is typically dissolved in a suitable vehicle and administered by gavage.

Safety and Handling

All work with plutonium must be conducted in appropriately licensed facilities with strict adherence to radiation safety protocols. Animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers should consult relevant safety data sheets for both the radionuclide and the chelating agents.

Conclusion

3,4,3-LI(1,2-HOPO) has consistently demonstrated high efficacy for in vivo plutonium decorporation in a variety of preclinical models. Its effectiveness, particularly when administered orally and in early treatment regimens, makes it a leading candidate for the next generation of actinide decorporation agents. The protocols and data presented here provide a foundation for further research and development in this critical area of radiation protection and medical countermeasures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3,4,3-LI(1,2-HOPO) (Licam-C) Chelation Studies in Rodents

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

3,4,3-LI(1,2-HOPO), a hydroxypyridinonate-based chelator, is a highly promising, orally active decorporation agent for the treatment of internal contamination with actinides and other heavy metals.[1][2] Developed as a biomimetic analog of natural iron chelators (siderophores), it exhibits high affinity and selectivity for actinide ions such as plutonium (Pu), americium (Am), and uranium (U).[2][3] Unlike the current standard of care, diethylenetriaminepentaacetic acid (DTPA), which requires intravenous administration and is less effective for certain radionuclides, 3,4,3-LI(1,2-HOPO) offers the significant advantage of being orally bioavailable and demonstrating superior efficacy.[1] These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting preclinical chelation studies of 3,4,3-LI(1,2-HOPO) in rodent models.

2.0 Mechanism of Action

Chelation therapy is a medical procedure that utilizes chelating agents to bind with and remove heavy metals from the body. 3,4,3-LI(1,2-HOPO) is an octadentate ligand, meaning it has eight points of attachment, which allows it to form highly stable, water-soluble complexes with metal ions. Once a metal ion is internally deposited, 3,4,3-LI(1,2-HOPO) competes with biological ligands (e.g., proteins, bone matrices) for the metal. Upon binding, it forms a stable, coordinatively saturated complex that prevents the metal from reacting with tissues. This complex is then systematically cleared from the body, primarily through biliary and renal excretion pathways, thereby reducing the metal's toxic burden.

Experimental Design

A robust experimental design is critical for evaluating the efficacy and safety of 3,4,3-LI(1,2-HOPO). Key considerations include the choice of animal model, the method of contamination, the treatment regimen, and the analytical endpoints.

3.1 Animal Models Due to their physiological and genetic similarities to humans, rodents are frequently used in toxicological studies.

-

Species: Swiss Webster mice and Sprague-Dawley or Wistar rats are commonly used stocks for both efficacy and toxicology studies.

-

Health Status: Animals should be healthy, young adults, and allowed to acclimatize for at least three days before the start of an experiment.

-

Housing: Animals should be housed in standard conditions (22 ± 2 °C, 50% humidity, 12h light/dark cycle) with ad libitum access to food and water.

-

Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., Institutional Animal Care and Use Committee - IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed to minimize animal suffering.

3.2 Contamination and Treatment Workflow

The general workflow involves acclimatizing the animals, inducing metal contamination, administering the chelation therapy, collecting samples over a defined period, and analyzing those samples to determine the reduction in metal burden.

3.3 Administration Routes

-

Contamination: The route of administration for the metal contaminant should mimic potential human exposure scenarios. Intravenous (IV) injection is common for systemic distribution studies, while intramuscular (IM) or inhalation routes can be used to model localized contamination.

-

Treatment: 3,4,3-LI(1,2-HOPO) can be administered via intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. Oral administration is a key advantage and should be a primary focus of efficacy studies.

3.4 Dosing Regimens

-

Dose-Response: To establish efficacy, a range of doses should be tested. Studies have used oral doses in mice from >10 µmol/kg up to 200 µmol/kg and in rats up to 1,732 µmol/kg/day for safety studies.

-

Controls: Experiments should include a vehicle control group (e.g., saline) and a positive control group treated with a known chelator like Ca-DTPA to establish relative efficacy.

-

Timing: Treatment can be administered immediately (e.g., 1 hour post-contamination) or delayed to assess the agent's ability to remove established metal burdens.

3.5 Endpoint Analysis and Bioanalytical Methods The primary endpoint is the quantification of the target metal in various biological matrices to determine the extent of decorporation.

-

Sample Collection: Tissues (liver, kidneys, skeleton), blood, and excreta (urine and feces collected over 24h) are the primary samples for analysis.

-

Analytical Techniques:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the method of choice for quantifying total metal content in biological samples due to its high sensitivity (sub-parts-per-trillion), wide dynamic range, and ability to perform multi-element analysis.

-

Atomic Absorption Spectroscopy (AAS): A robust technique for quantifying specific heavy metals in digested biological samples.

-

Radiometric Counting: For studies using radiolabeled contaminants (e.g., 238Pu, 241Am, 14C-labeled ligand), gamma or liquid scintillation counters are used to measure radioactivity in tissues and excreta.

-

Experimental Protocols

4.1 Protocol 1: Oral Efficacy of 3,4,3-LI(1,2-HOPO) for Americium (241Am) Decorporation in Mice

This protocol is adapted from established dose-response efficacy studies.

-